molecular formula C10H14N4O B8682369 1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one CAS No. 84227-33-8

1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one

Cat. No. B8682369
M. Wt: 206.24 g/mol
InChI Key: PQQJTBGWBNXLAY-UHFFFAOYSA-N
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Patent
US04395547

Procedure details

A mixture of 59.7 g. of methyl 2-n-propyl-4-methyl-5-imidazolyl ketone, 41.14 g. of ethyl carbazate, 200 ml. of n-butanol and 4 drops of glacial acetic acid is warmed until solution is complete and then heated under reflux for 5 hours. The solution is concentrated in vacuo to an oily residue, 250 ml. of diphenyl ether are added and the resulting solution is heated with stirring in an oil bath for 30 minutes after the start of gas evolution. The temperature is maintained as closely as possible to the point at which gas evolution starts (150°-250° C.). The reaction is removed from the oil bath, cooled to 50° C. and diluted with 1-2 volumes hexane. The product is collected, washed with petroleum ether and then dissolved in 200 ml. of chloroform. This solution is filtered through 250 ml. of Magnesol® followed by an 800 ml chloroform wash. The filtrate is concentrated in vacuo and the residue is recrystallized from 250 ml. of ethyl acetate, giving 48.2 g. of the desired product as off-white crystals, m.p. 154°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[NH:5][C:6]([C:10]([CH3:12])=O)=[C:7]([CH3:9])[N:8]=1)[CH2:2][CH3:3].[C:13](OCC)(=[O:16])[NH:14][NH2:15]>C(O)(=O)C.C(O)CCC>[CH3:12][C:10]1[C:6]2[N:5]([C:4]([CH2:1][CH2:2][CH3:3])=[N:8][C:7]=2[CH3:9])[C:13](=[O:16])[NH:14][N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C=1NC(=C(N1)C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(NN)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring in an oil bath for 30 minutes after the start of gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 59.7 g
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo to an oily residue, 250 ml
ADDITION
Type
ADDITION
Details
of diphenyl ether are added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained as closely as possible to the point at which gas evolution
CUSTOM
Type
CUSTOM
Details
(150°-250° C.)
CUSTOM
Type
CUSTOM
Details
The reaction is removed from the oil bath
ADDITION
Type
ADDITION
Details
diluted with 1-2 volumes hexane
CUSTOM
Type
CUSTOM
Details
The product is collected
WASH
Type
WASH
Details
washed with petroleum ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml
FILTRATION
Type
FILTRATION
Details
This solution is filtered through 250 ml
WASH
Type
WASH
Details
wash
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from 250 ml
CUSTOM
Type
CUSTOM
Details
of ethyl acetate, giving 48.2 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=2N(C(NN1)=O)C(=NC2C)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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